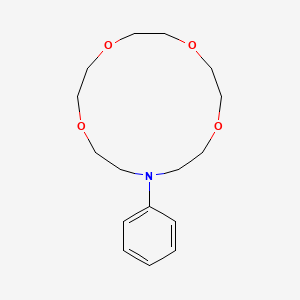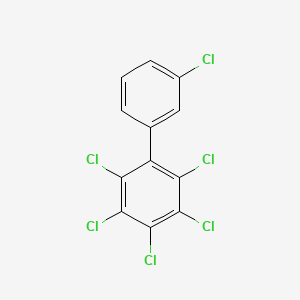![molecular formula C21H24N2O B1348312 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 59009-70-0](/img/structure/B1348312.png)
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
概述
描述
作用机制
Target of Action
The primary target of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is the κ-opioid receptors . These receptors play a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with its targets, the κ-opioid receptors, by binding to them . This binding results in a change in the receptor’s conformation, which in turn triggers a series of biochemical reactions .
准备方法
The synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the Mannich condensation reaction. This reaction includes the interaction of piperidones with formaldehyde and primary amines under controlled conditions . The process can be summarized as follows:
Starting Materials: Piperidones, formaldehyde, and primary amines.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the condensation.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .
科学研究应用
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new analgesics and other therapeutic agents due to its unique structure and potential biological activity.
Biological Studies: The compound is used in studies related to its interaction with biological targets, such as opioid receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as a building block in various chemical processes.
相似化合物的比较
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: This compound has acetyl groups instead of benzyl groups, leading to different chemical and biological properties.
2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one: These derivatives have aryl groups at positions 2 and 4, which can significantly alter their interaction with biological targets and their overall activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting conformational rigidity, which can influence its biological activity and potential therapeutic applications .
属性
IUPAC Name |
3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCIZXWEQHOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327178 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59009-70-0 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)












